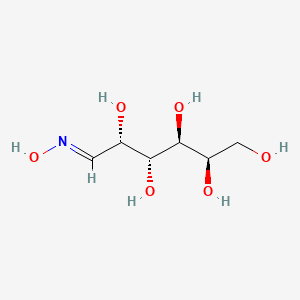
D-Galactose oxime, (1E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose oxime, (1E)- is a derivative of D-galactose, a naturally occurring sugar This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine The (1E) designation indicates the specific stereochemistry of the oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose oxime, (1E)- typically involves the reaction of D-galactose with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime group. The reaction can be represented as follows:
D-Galactose+Hydroxylamine→D-Galactose oxime, (1E)-
Industrial Production Methods
Industrial production of D-Galactose oxime, (1E)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose oxime, (1E)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
Applications De Recherche Scientifique
D-Galactose oxime, (1E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of D-Galactose oxime, (1E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Glucose oxime
- D-Mannose oxime
- D-Allose oxime
Comparison
D-Galactose oxime, (1E)- is unique due to its specific stereochemistry and the presence of the oxime group. Compared to other similar compounds, it may exhibit different reactivity and biological activity. For example, D-Glucose oxime and D-Mannose oxime may have different binding affinities to enzymes and receptors, leading to distinct biological effects.
Propriétés
Numéro CAS |
20275-00-7 |
|---|---|
Formule moléculaire |
C6H13NO6 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(2R,3S,4R,5S,6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+/t3-,4+,5+,6-/m0/s1 |
Clé InChI |
FQDOAQMGAIINEJ-KRAGZCSLSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=NO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



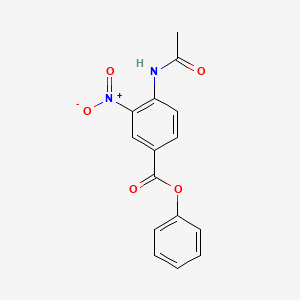
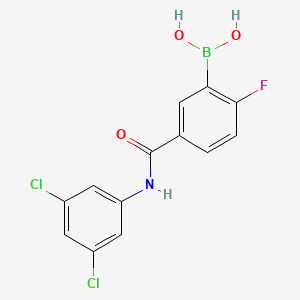
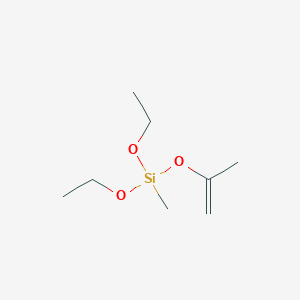

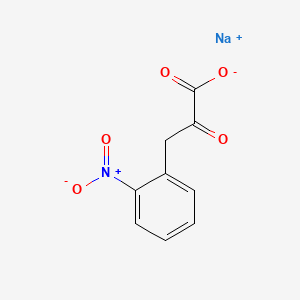
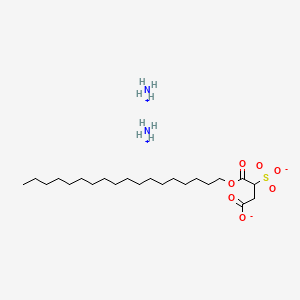
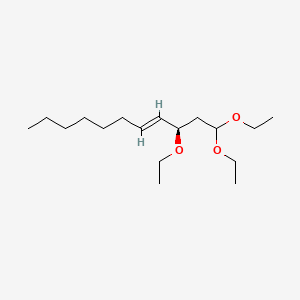
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
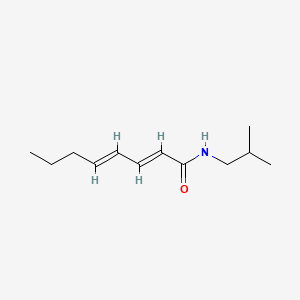
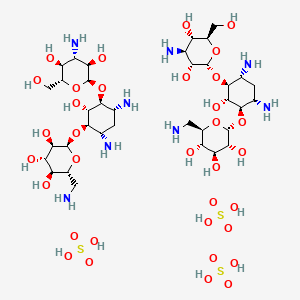

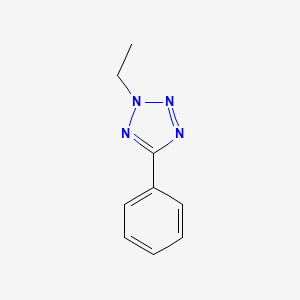
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
